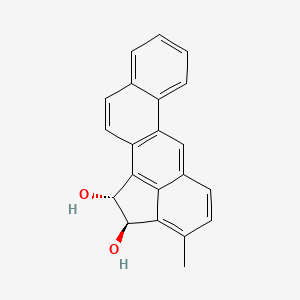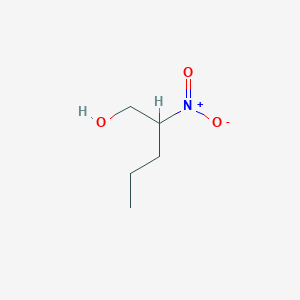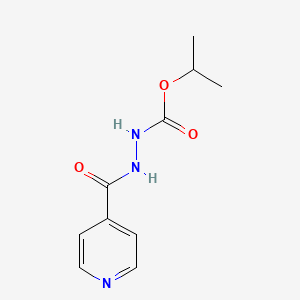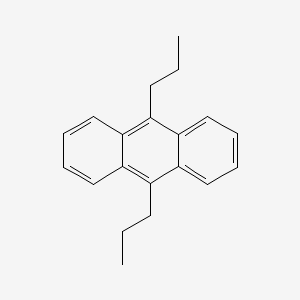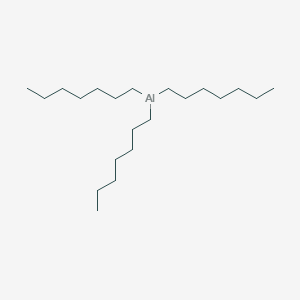
Triheptylalumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triheptylalumane is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aluminium atom bonded to three heptyl groups, making it a trialkylaluminium compound. Organoaluminium compounds like this compound are known for their reactivity and are often used as catalysts in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Triheptylalumane can be synthesized through several methods. One common approach involves the reaction of aluminium trichloride with heptylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C7H15MgBr→Al(C7H15)3+3MgBrCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with minimal impurities.
化学反応の分析
Types of Reactions
Triheptylalumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and heptane.
Reduction: Can be reduced to form aluminium hydride and heptane.
Substitution: Reacts with halogens to form heptyl halides and aluminium trihalides.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as lithium aluminium hydride.
Substitution: Halogenation reactions are performed using halogen gases or halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminium oxide and heptane.
Reduction: Aluminium hydride and heptane.
Substitution: Heptyl halides and aluminium trihalides.
科学的研究の応用
Triheptylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccine formulations.
Industry: Utilized in the production of high-performance materials and as a catalyst in the petrochemical industry.
作用機序
The mechanism of action of Triheptylalumane involves its ability to form stable complexes with various substrates. The aluminium atom in this compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Triethylaluminium: Another trialkylaluminium compound with similar reactivity but different alkyl groups.
Trimethylaluminium: Known for its use in organic synthesis and as a catalyst in polymerization reactions.
Triisobutylaluminium: Used in the production of high-performance materials and as a catalyst in industrial processes.
Uniqueness of Triheptylalumane
This compound is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. These properties make it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of certain polymers and materials.
特性
CAS番号 |
1188-93-8 |
|---|---|
分子式 |
C21H45Al |
分子量 |
324.6 g/mol |
IUPAC名 |
triheptylalumane |
InChI |
InChI=1S/3C7H15.Al/c3*1-3-5-7-6-4-2;/h3*1,3-7H2,2H3; |
InChIキー |
FQMMZTDQJFUYSA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[Al](CCCCCCC)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


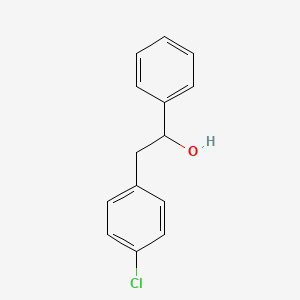
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
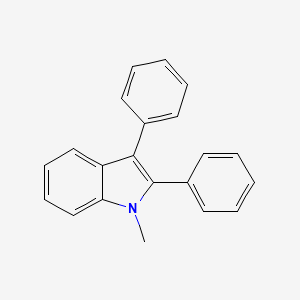
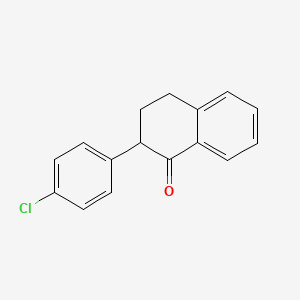
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
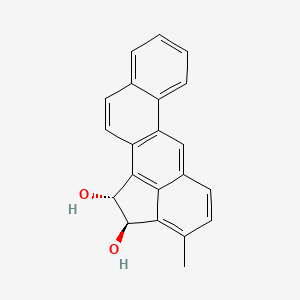
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
